
3-Amino-3-(2-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(2-methylphenyl)propan-1-ol is a compound that belongs to the class of organic compounds known as aminopropanols . It is a colorless liquid and is one of the simplest aminopropanols . The compound differs from others by the substitutions of their amino group and of their phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amino group and a 2-methylphenyl group attached to the same carbon atom in the propanol backbone . The molecular weight of similar compounds has been reported to be around 179.25 .科学的研究の応用
Enzymatic Resolution in Asymmetric Synthesis
3-Amino-3-(2-methylphenyl)propan-1-ol derivatives have been studied for their use in enzymatic resolution processes, which are crucial in the asymmetric synthesis of pharmaceuticals like (S)-dapoxetine. The enzyme Candida antarctica lipase A (CAL-A) has proven effective in these processes (Torre, Gotor‐Fernández & Gotor, 2006).
Investigation of Cyclisation Reactions
This compound undergoes cyclisation through both its aryl radical cation and alkoxyl radical intermediates. Studies have shown variations in product yields and cyclisation regioselectivities, which are influenced by pH changes (Goosen, McCleland & Rinaldi, 1993).
Exploration in Carbon Steel Corrosion Inhibition
In corrosion science, derivatives of this compound have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These compounds have shown potential as anodic inhibitors, providing a protective layer on metal surfaces (Gao, Liang & Wang, 2007).
Anticancer and Kinase Inhibitory Activities
Studies have synthesized 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and evaluated them as Src kinase inhibitors and for their anticancer activity. Certain derivatives have shown promising results in inhibiting the growth of human breast carcinoma cells (Sharma et al., 2010).
Synthesis of Cyclic Polyamines
The compound has been used in the synthesis of multifunctional polycationic polyamines, which are important in drug and gene delivery. A novel method involving the enzymatic generation of an amino aldehyde in situ has expanded the range of possible polyamine products (Cassimjee, Marin & Berglund, 2012).
特性
IUPAC Name |
3-amino-3-(2-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJWHUMHSFYDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
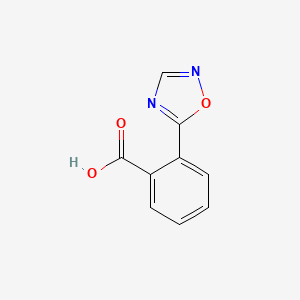
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
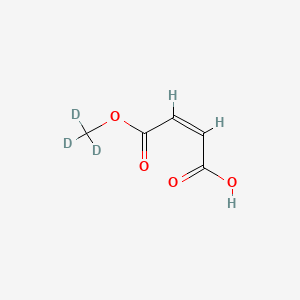
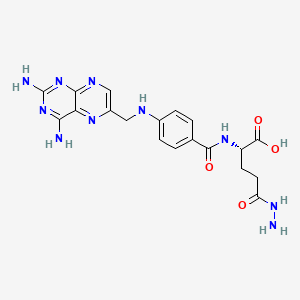
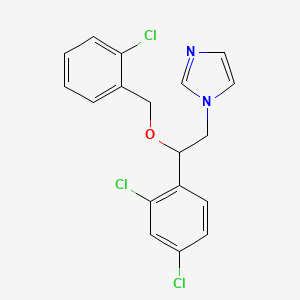
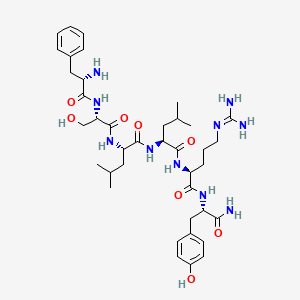
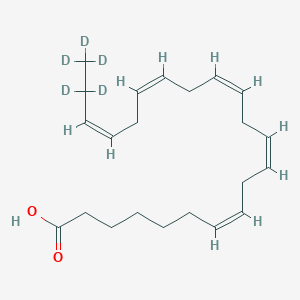

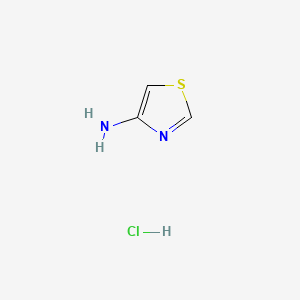
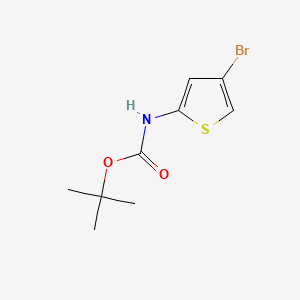

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)
